tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate
Description
tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate is a carbamate-protected amine derivative featuring a dimethylamino group and a ketone moiety within its branched butan-2-yl backbone. This compound is structurally characterized by a tert-butyl carbamate group, which enhances stability and facilitates selective deprotection in synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)13-12(4,5)8-9(15)14(6)7/h8H2,1-7H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJNNULAIDEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the reaction of tert-butyl carbamate with 4-(dimethylamino)-2-methyl-4-oxobutan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : Research indicates that compounds similar to tert-butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate exhibit antiviral properties. For instance, studies have demonstrated that certain derivatives can inhibit viral replication, making them candidates for antiviral drug development .
Enzyme Inhibition : The dimethylamino group may contribute to the compound's ability to act as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic pathways can be crucial in developing treatments for various diseases, including cancer and metabolic disorders.
Pharmacological Studies
Neuropharmacology : The compound's structure suggests potential activity at neurotransmitter receptors. Preliminary studies have indicated that it may influence neurotransmission processes, leading to further investigations into its effects on mood disorders and neurodegenerative diseases.
Synthetic Applications
Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules with potential therapeutic applications.
Case Study 1: Antiviral Compound Development
In a study published by Google Patents, researchers explored the synthesis of antiviral compounds based on the structure of this compound. The study highlighted the compound's efficacy against specific viral strains, demonstrating its potential as a lead compound for further drug development .
Case Study 2: Neuropharmacological Effects
A recent pharmacological study investigated the effects of similar compounds on neurotransmitter systems. The findings suggested that derivatives of this compound could modulate serotonin and dopamine pathways, indicating potential applications in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects: The dimethylamino group in the target compound increases polarity compared to simpler oxo derivatives like CAS 186743-06-6 . This enhances solubility in polar solvents and may influence biological activity.
- Steric and Conformational Differences: Cyclohexyl or cyclopentyl analogs (e.g., CAS 1210348-34-7 ) exhibit rigid backbones, contrasting with the flexible butan-2-yl chain of the target. Rigidity can affect binding affinity in pharmacological contexts.
- Reactivity: The ketone in the target compound is more accessible for nucleophilic attack compared to cyclopentyl or cyclohexyl ketones, which are sterically shielded .
Physical and Chemical Properties
Table 2: Predicted Physicochemical Properties
Analysis:
Biological Activity
tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate, also known by its CAS number 2414896-79-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group and a dimethylamino moiety, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of certain proteases, which play crucial roles in various physiological processes.
- Modulation of Signaling Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis, potentially through interactions with transcription factors.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Antiviral Efficacy : In a study examining compounds for SARS-CoV-2 inhibition, this compound demonstrated significant inhibitory effects on viral proteases, indicating its potential as an antiviral agent .
- Cytotoxicity in Cancer Research : Research involving various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways, suggesting its utility in cancer therapy .
- Neuroprotection in Animal Models : Animal studies have reported that the compound may protect against cognitive decline by modulating neuroinflammatory responses and enhancing synaptic plasticity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and carbamate protection. For example, tert-butyl carbamate intermediates are synthesized via reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:
- Activation of the amine group using Boc protection.
- Coupling reactions with dimethylamino and methyl-oxobutanoyl moieties under anhydrous conditions (e.g., DCM or THF solvent, DIEA base).
- Detailed protocols can be adapted from tert-butyl carbamate syntheses in , which outlines NMR-guided optimization (e.g., δ 8.22 ppm for aromatic protons in related structures) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (P95/P1 filters) if dust/aerosols form .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
- Storage : Store in airtight containers at room temperature, protected from light and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
Q. How should researchers confirm the compound’s structural identity?
- Methodological Answer :
- NMR Spectroscopy : Key proton environments include tert-butyl singlet (~δ 1.36 ppm) and dimethylamino signals (~δ 2.2–3.0 ppm). Compare with published spectra (e.g., tert-butyl carbamates in show δ 3.28 ppm for methoxy groups) .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ expected at ~255–265 m/z, depending on derivatives) .
- Elemental Analysis : Validate C, H, N content (±0.4% theoretical) .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in reactions involving this carbamate?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-configured amines) to control stereochemistry .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. demonstrates TFA-mediated deprotection in DCM for stereoretentive coupling .
- Catalysis : Asymmetric catalysts like BINOL-derived phosphoric acids can enhance selectivity in α-amidoalkylation .
Q. How can contradictory crystallographic data be resolved for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL ( ) for small-molecule refinement. Validate hydrogen bonding and torsional angles against density maps .
- Twinned Data : Apply TWIN/BASF commands in SHELX to model overlapping reflections in cases of crystal twinning .
- Validation Tools : Cross-check with PLATON or Mercury’s symmetry analysis to detect missed symmetry operations .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. notes instability in acidic/alkaline conditions; store at pH-neutral buffers .
- Lyophilization : For hygroscopic batches, lyophilize and store under nitrogen .
- Additives : Include radical scavengers (e.g., BHT) if oxidation is observed .
Q. How can computational modeling predict reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack at the carbonyl group. ’s collision cross-section data (e.g., 223.4 Ų for [M+H]+) can validate gas-phase behavior .
- pKa Prediction : Tools like ACD/Labs predict the Boc group’s deprotection kinetics under acidic conditions (critical for selective reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
